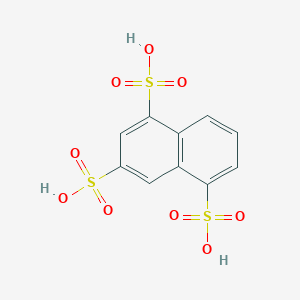

Naphthalene-1,3,5-trisulfonic acid

Descripción

Nomenclature and Chemical Identification within Scientific Literature

In scientific literature, precise identification of a chemical compound is paramount. Naphthalene-1,3,5-trisulfonic acid is identified by a specific set of names and numbers to ensure unambiguous communication among researchers. Its IUPAC name is this compound. smolecule.com The compound is assigned the CAS Number 6654-64-4. smolecule.comlab-chemicals.comchemuniverse.com This unique numerical identifier is essential for database searches and regulatory tracking.

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | smolecule.com |

| CAS Number | 6654-64-4 | smolecule.comchemuniverse.com |

| Molecular Formula | C₁₀H₈O₉S₃ | smolecule.comchemuniverse.com |

| Molecular Weight | 368.36 g/mol | chemuniverse.com |

| InChI Key | INMHJULHWVWVFN-UHFFFAOYSA-N | smolecule.com |

| Canonical SMILES | C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O | smolecule.com |

This data is compiled from multiple sources for comprehensive identification.

Historical Context of this compound Research

The study of sulfonated naphthalenes dates back to the development of synthetic dyes in the 19th and 20th centuries. Early production methods for this compound involved the direct sulfonation of naphthalene (B1677914). One historical process described in the FIAT Final Report involves adding naphthalene and 65% oleum (B3057394) simultaneously to sulfuric acid monohydrate at 30–35°C, followed by a staged increase in temperature to 90°C. chemicalbook.com This method was designed to minimize the formation of the isomeric Naphthalene-1,3,6-trisulfonic acid. chemicalbook.com

Further refinements in synthesis aimed to improve purity and yield. A significant advancement was the use of isolated naphthalene-1,5-disulfonic acid as a starting material, which, upon further sulfonation, yields a purer this compound product. chemicalbook.comgoogle.com This two-step process avoids some of the isomeric impurities associated with the direct trisulfonation of naphthalene. google.com For instance, a patented method describes the sulfonation of 1,5-naphthalene disulfonic acid with fuming sulfuric acid at 90-95°C to produce the 1,3,5-isomer with a purity of over 98%. google.com These historical developments underscore the compound's long-standing importance as a crucial chemical intermediate. google.com

Significance of this compound in Advanced Chemical Studies

The significance of this compound in modern chemical research stems primarily from its role as a key intermediate in the synthesis of more complex molecules, particularly azo dyes. google.com It is an important precursor for the preparation of "K acid" (1-amino-8-naphthol-4,6-disulfonic acid), which is used to manufacture azo-based reactive dyes, matching stains, and pigments. google.com

Beyond its role in dye chemistry, the compound's properties are of academic interest. Its polysulfonated aromatic structure makes it highly water-soluble. chemicalbook.com This characteristic is leveraged in various applications, and its derivatives are subjects of ongoing research. For example, sulfonated naphthalene derivatives are explored for their potential in creating advanced materials such as polymer electrolyte membranes for fuel cells, where proton conductivity is a key feature. researchgate.net The compound itself has been noted for its use as a catalyst in organic synthesis and as a fluorescent probe in analytical chemistry. smolecule.com

Overview of Research Trajectories for Sulfonated Naphthalene Derivatives

Research into sulfonated naphthalene derivatives is a mature yet evolving field. mordorintelligence.comdatabridgemarketresearch.com Initially driven by the textile industry's demand for dyes, the applications for these compounds have expanded significantly. theinsightpartners.comresearchgate.net Current research often focuses on leveraging their unique properties for high-performance applications. Sulfonated naphthalene formaldehyde (B43269) condensates, for instance, are widely used as superplasticizers in concrete to improve its workability. mordorintelligence.comtheinsightpartners.com The broader class of naphthalene sulfonic acids serves as intermediates for pharmaceuticals, agrochemicals, and tanning agents. nih.govnih.gov The market for these derivatives continues to grow, fueled by demand in construction, textiles, and agriculture. databridgemarketresearch.comtheinsightpartners.com

Naphthalene-1,3,6-trisulfonic acid is a significant structural isomer of the 1,3,5-variant and serves as another critical intermediate in the dye industry. google.com It is essential for producing important dyestuff intermediates like T-acid (1-naphthylamine-3,6,8-trisulfonic acid), H-acid, and chromotropic acid. google.com

The synthesis of the 1,3,6-isomer differs from that of the 1,3,5-isomer, often requiring higher temperatures. google.com Industrial processes for its preparation can involve the sulfonation of naphthalene at temperatures between 140°C and 240°C. google.com Research has focused on optimizing reaction conditions to maximize the yield of the 1,3,6-isomer, which can be challenging due to the formation of other isomers and by-products like dinaphthylsulfones. google.com

Beyond dye synthesis, Naphthalene-1,3,6-trisulfonic acid has found applications in other fields, such as electrodeposition. nmfrc.org It is used as an additive in nickel sulfamate (B1201201) baths to refine the grain size and increase the hardness of the deposited nickel layer, an important consideration in the manufacturing of micromechanical components. nmfrc.org This contrasts with the primary application of the 1,3,5-isomer, which is more narrowly focused on the synthesis of specific dye precursors like K acid. google.com

| Feature | This compound | Naphthalene-1,3,6-trisulfonic acid |

| Primary Intermediate For | K acid (1-amino-8-naphthol-4,6-disulfonic acid) google.com | T-acid, H-acid, Chromotropic acid google.com |

| Synthesis Note | Can be synthesized from naphthalene-1,5-disulfonic acid to achieve high purity. chemicalbook.comgoogle.com | Synthesis often involves high temperatures (140-240°C) and can produce multiple by-products. google.com |

| Other Applications | Catalyst, fluorescent probe. smolecule.com | Additive in nickel electrodeposition to enhance hardness and refine grain size. nmfrc.org |

Benzene-1,3,5-trisulfonic acid is the benzene-core analogue to this compound. nih.gov While both are polysulfonated aromatic acids, their core structures (a single benzene (B151609) ring versus a fused naphthalene system) lead to different research trajectories and applications.

The synthesis of Benzene-1,3,5-trisulfonic acid is a thermodynamically controlled process, requiring specific conditions to favor the 1,3,5-isomer over kinetically preferred products. Research into this compound and its derivatives is heavily focused on advanced materials and catalysis. For example, its precursor, Benzene-1,3,5-trisulfonyl chloride, is a versatile intermediate for creating a range of derivatives, including triamides through amidation reactions. Furthermore, derivatives like Benzene-1,3,5-trisulfonyl fluoride (B91410) (BTSF) have become important reagents in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for molecular synthesis.

In contrast, research on this compound has been more traditionally linked to the synthesis of functional organic molecules like dyes. google.com While its derivatives are explored in materials science, the research focus on the benzene analogue appears more oriented towards foundational synthetic methodologies (like click chemistry) and the creation of highly functional, robust materials from a simpler aromatic core.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

naphthalene-1,3,5-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMHJULHWVWVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985148 | |

| Record name | Naphthalene-1,3,5-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6654-64-4 | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6654-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006654644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene-1,3,5-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3,5-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Naphthalene 1,3,5 Trisulfonic Acid

Synthetic Routes for Naphthalene-1,3,5-trisulfonic Acid

The synthesis of this compound can be achieved through several distinct pathways, primarily involving the sulfonation of naphthalene (B1677914) or its sulfonated derivatives.

A direct, albeit lower-yield, method involves the sulfonation of naphthalene using a combination of sulfuric acid monohydrate and oleum (B3057394). chemicalbook.com In this process, naphthalene and 65% oleum are concurrently added to sulfuric acid monohydrate at a controlled temperature of 30–35°C. chemicalbook.com The reaction mixture is then subjected to a staged heating process: one hour at 50°C, one hour at 70°C, and finally seven hours at 90°C. prepchem.comgoogle.com This carefully controlled temperature progression is intended to guide the sulfonation process. However, this route typically results in a mixture of isomers, with the yield of the desired this compound being approximately 68%. prepchem.comgoogle.com The primary byproducts are naphthalene-1,3,6-trisulfonic acid (about 21%) and naphthalene-1,3,7-trisulfonic acid (about 4-5%). google.com

The formation of this compound is governed by the principles of electrophilic aromatic substitution. askfilo.com In this reaction, sulfur trioxide (SO₃), or its protonated form, acts as the powerful electrophile. youtube.comwikipedia.org The electrophile is generated in situ from concentrated or fuming sulfuric acid (oleum). youtube.comdocbrown.info

The mechanism proceeds in the following steps:

Attack by the Aromatic Ring : A pair of π-electrons from the naphthalene ring attacks the sulfur trioxide electrophile. docbrown.info This forms a C-S bond and creates a resonance-stabilized carbocation intermediate, often referred to as a naphthalenonium ion or sigma complex. askfilo.comstackexchange.com The stability of this intermediate is a key factor in determining the position of substitution.

Deprotonation : A base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom that formed the bond with the SO₃ group. askfilo.commasterorganicchemistry.com This step restores the aromaticity of the naphthalene ring, yielding the sulfonated product. masterorganicchemistry.com

The sulfonation of naphthalene is a reversible reaction, which allows for isomer rearrangement under certain conditions, particularly at higher temperatures. youtube.comstackexchange.com

A more common and higher-purity route to this compound involves the further sulfonation of naphthalene-1,5-disulfonic acid (also known as Armstrong's acid). wikipedia.org This method offers greater selectivity for the desired 1,3,5-isomer. chemicalbook.com

In a typical procedure, naphthalene-1,5-disulfonic acid is gradually added to oleum (with an SO₃ concentration between 25-80%) that has been pre-heated to 50-60°C. The reaction mixture is then maintained at a higher temperature, typically between 60°C and 110°C, for a period of 5 to 10 hours to complete the trisulfonation. google.comjustia.com A significant drawback of older versions of this process was the need to first isolate the naphthalene-1,5-disulfonic acid as a hydrate, which required large quantities of oleum to bind the water of crystallization, leading to poor space-time yields. justia.com Modern processes have been developed to circumvent this by using the disulfonic acid precursor in a reaction mixture, often prepared in an inert solvent like methylene (B1212753) chloride, which is then separated off as the trisulfonation proceeds. google.comjustia.com

Achieving high yield and purity of this compound is critically dependent on the careful optimization of reaction parameters, particularly when starting from naphthalene-1,5-disulfonic acid.

Temperature has a profound effect on the efficiency and selectivity of the sulfonation process. When sulfonating naphthalene-1,5-disulfonic acid, the optimal temperature range for minimizing the formation of unwanted isomers is between 85°C and 95°C. google.com Operating within this temperature window can yield a product with over 98% purity. If the temperature exceeds 95°C, the formation of byproducts, specifically the 1,3,6- and 1,3,7-trisulfonic acid isomers, is promoted. The general principle is that lower temperatures favor the kinetically controlled product, while higher temperatures allow the reaction to equilibrate and form the thermodynamically more stable product. vaia.comquora.com

The molar ratio of the sulfonating agent to the starting material is a critical factor for driving the reaction to completion. When preparing the trisulfonic acid from naphthalene-1,5-disulfonic acid, the molar ratio of the disulfonic acid to oleum (calculated as 100% sulfuric acid) is typically in the range of 1:2 to 1:5 to ensure complete conversion. The concentration of free SO₃ in the oleum also plays a role; 65% oleum is often preferred industrially as it provides a balance between high reactivity and safer handling. Using an excess of the sulfonating agent helps to keep the concentration of the electrophile high and neutralizes any water generated during the reaction, which could otherwise lead to hydrolysis. In processes where the precursor is generated in situ, the ratio of SO₃ to the initial naphthalene can be as high as 10 moles of SO₃ per mole of naphthalene. google.comjustia.com

Interactive Data Table: Reaction Parameters for this compound Synthesis

| Parameter | Starting Material | Reagents | Temperature (°C) | Duration (hours) | Yield/Purity | Citations |

| Direct Sulfonation | Naphthalene | H₂SO₄ monohydrate, 65% Oleum | 30-35, then 50, 70, 90 | 9 | ~68% Yield | chemicalbook.comprepchem.comgoogle.com |

| Trisulfonation | Naphthalene-1,5-disulfonic Acid | Oleum (25-80% SO₃) | 85-95 (Optimal) | 6-8 (Optimal) | >98% Purity | google.com |

| Trisulfonation (General) | Naphthalene-1,5-disulfonic Acid | Oleum | 60-110 | 5-10 | High Conversion | google.comjustia.com |

Optimization of Reaction Parameters for Enhanced Yield and Purity

Role of Inert Solvents in Synthetic Procedures

The synthesis of this compound can be effectively controlled through the use of inert solvents. google.com In a patented process, the reaction is conducted by mixing naphthalene and sulfur trioxide (SO₃) in the presence of an inert solvent, such as methylene chloride, at very low temperatures, typically between -40°C and +20°C. google.com This initial step leads to the formation of 1,5-disulfonated naphthalene. google.com

The primary role of the inert solvent is to act as a medium for the reaction and to help manage the reaction temperature during the highly exothermic addition of SO₃. google.com Once the initial sulfonation to the disubstituted intermediate is complete, the inert solvent is separated from the reaction mixture. google.com This separation can be achieved through methods like decantation followed by distillation under vacuum. google.com The removal of the solvent is a critical step before proceeding to the final stage. google.com The resulting intermediate is then heated to a higher temperature, between 60°C and 110°C, often with the addition of oleum, to yield the final this compound product. google.com This two-stage process, facilitated by the temporary use of an inert solvent, allows for greater control over the formation of the desired isomer. google.com

| Parameter | Description |

|---|---|

| Inert Solvent | Methylene Chloride |

| Reactants | Naphthalene and Sulfur Trioxide (SO₃) |

| Initial Reaction Temperature | -40°C to +20°C |

| Intermediate Product | 1,5-disulfonated naphthalene |

| Solvent Separation | Decantation and/or distillation prior to final sulfonation |

| Final Sulfonation Temperature | 60°C to 110°C |

Novel Synthetic Approaches and Derivatization Strategies

Recent advancements in organic synthesis have introduced novel methods for creating derivatives of naphthalenesulfonic acids, expanding their utility in various scientific fields.

The synthesis of substituted this compound derivatives can be achieved by starting with naphthalene molecules that already contain an electron-withdrawing substituent. sioc-journal.cn Research has shown that the reaction of sulfur trioxide with deactivated naphthalene derivatives in a solvent like dichloromethane (B109758) can yield a variety of sulfo derivatives. sioc-journal.cn For instance, the sulfonation of naphthalenesulfonic acid with an excess of SO₃ eventually leads to products such as this compound and naphthalene-1,3,5,7-tetrasulfonic acid. sioc-journal.cn

Other novel strategies for synthesizing substituted naphthalenes include skeletal editing of heteroarenes. nih.gov One such method involves a nitrogen-to-carbon single-atom transmutation in isoquinolines, using a phosphonium (B103445) ylide as the carbon source, to create a diverse range of substituted naphthalene derivatives. nih.gov While traditional methods like electrophilic aromatic substitution can be difficult to control for regioselectivity, these newer approaches offer pathways to polysubstituted naphthalenes that were previously challenging to access. nih.gov

| Starting Naphthalene Derivative | Resulting Sulfo-Derivatives |

|---|---|

| 1-Formylnaphthalene | 5-S, 6-S, 7-S, and 8-S isomers |

| 1-Benzoylnaphthalene | 5-S, 6-S, and 7-S isomers |

| 1-Naphthoic acid | 5- and 8-sulfonaphthoic acid |

| Naphthalenesulfonic acid (with excess SO₃) | 1,3,5-S₃, 1,3,6-S₃, and 1,3,5,7-S₄ |

This compound and its derivatives are functionalized to serve as key intermediates and specialized materials in various research and industrial applications.

A significant application is in the synthesis of azo dyes. chemicalbook.com The this compound reaction mixture can be nitrated to produce an 8-nitro derivative. chemicalbook.com This nitro-derivative is then reduced to form aminonaphthalene trisulfonic acids, which are crucial precursors for creating H-acid, a vital component in the manufacturing of many dyestuffs. chemicalbook.comgoogleapis.com

Furthermore, the compound is used to modify the properties of advanced materials. This compound can be employed to functionalize the surfaces of nanomaterials, including carbon nanotubes and graphene. smolecule.com This surface modification can enhance the electrical, optical, and magnetic properties of the nanomaterials, making them suitable for research and development in electronics, sensors, and energy storage devices. smolecule.com Derivatives of naphthalenetrisulfonic acids are also explored as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. solubilityofthings.com

| Functionalization Process | Resulting Derivative/Product | Specific Research Application |

|---|---|---|

| Nitration followed by reduction | Aminonaphthalene trisulfonic acids (e.g., H-acid precursor) | Intermediate for the synthesis of azo dyes. chemicalbook.comgoogleapis.com |

| Surface Adsorption/Reaction | Functionalized nanomaterials | Improves electrical and optical properties of carbon nanotubes and graphene for electronics and sensors. smolecule.com |

| Further chemical synthesis | Biologically active molecules | Used as an intermediate in the synthesis of potential pharmaceuticals. solubilityofthings.com |

Advanced Spectroscopic and Analytical Characterization of Naphthalene 1,3,5 Trisulfonic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of Naphthalene-1,3,5-trisulfonic acid, from its carbon-hydrogen framework to the identification of its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic environment within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the naphthalene (B1677914) ring. The chemical shifts and coupling patterns of these protons are influenced by the strong electron-withdrawing nature of the sulfonic acid groups. Protons on the same ring as the substituents will exhibit complex splitting patterns and will be shifted downfield. While specific experimental data for this compound is not readily available, analysis of related compounds like 1-Naphthalenesulfonic acid provides insight into the expected chemical shifts. chemicalbook.com For instance, in 1-Naphthalenesulfonic acid, the proton signals appear in the range of approximately 7.4 to 8.9 ppm in a DMSO-d6 solvent. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would reveal ten distinct signals corresponding to the ten carbon atoms of the naphthalene skeleton. The carbons directly bonded to the sulfonic acid groups (C1, C3, C5) would be significantly deshielded and appear at a lower field (higher ppm value) compared to the other carbons. The remaining carbon signals would also be influenced by the positions of the sulfonate groups. organicchemistrydata.org Predicted ¹³C NMR data for the related 1-Naphthalenesulfonic acid shows carbon signals across a range of approximately 124 to 145 ppm. hmdb.ca

| Technique | Nucleus | Expected Observations for this compound |

| NMR | ¹H | 5 distinct signals in the aromatic region, shifted downfield due to -SO₃H groups. |

| NMR | ¹³C | 10 distinct signals for the naphthalene core; C1, C3, and C5 carbons significantly deshielded. |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is dominated by the characteristic vibrations of the sulfonic acid groups and the aromatic ring.

The key absorption bands expected are:

O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the sulfonic acid.

Aromatic C-H Stretch: Sharp peaks usually appearing just above 3000 cm⁻¹.

S=O Asymmetric & Symmetric Stretch: Strong absorption bands characteristic of the sulfonyl group, typically found in the ranges of 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively. The presence of multiple sulfonate groups may lead to complex bands in this region.

S-O Stretch: Absorption bands in the 600-800 cm⁻¹ region.

Aromatic C=C Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

Analysis of the gas-phase IR spectrum of the related 1-Naphthalenesulfonic acid from the NIST database confirms the presence of strong absorptions in these key regions. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3200 - 3600 (broad) |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1150 - 1250 (strong) |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1030 - 1080 (strong) |

| Aromatic Ring | C-H Stretch | > 3000 (sharp) |

| Aromatic Ring | C=C Stretch | 1400 - 1600 (multiple sharp) |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis. With a molecular formula of C₁₀H₈O₉S₃, this compound has a monoisotopic mass of approximately 367.93 g/mol . chemicalbook.com Due to its high polarity and low volatility, specific "soft" ionization techniques are required.

Negative Ion Mode: Given the acidic nature of the three sulfonic acid groups, ESI-MS in negative ion mode is particularly effective. The compound can be readily deprotonated to form multiply charged ions. Expected ions include the singly charged [M-H]⁻ at m/z 367.9, the doubly charged [M-2H]²⁻ at m/z 183.5, and the triply charged [M-3H]³⁻ at m/z 121.9. Adducts with cations from the solvent or buffer, such as [M-2H+Na]⁻, may also be observed.

Coupling with Liquid Chromatography (LC): LC-ESI-MS is a powerful combination used for the separation and quantification of polar naphthalene derivatives in complex mixtures. nih.gov Tandem mass spectrometry (MS-MS) can be employed to induce fragmentation of a selected precursor ion, providing further structural confirmation. nih.gov

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that allows for the analysis of large and non-volatile molecules. nih.gov The analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule.

For this compound, MALDI-TOF MS can be challenging due to the small size of the molecule and potential interference from matrix ions in the low mass range. However, the selection of an appropriate matrix is key. researchgate.net MALDI is particularly useful for analyzing complexes and can provide information on how the compound interacts with other molecules, such as peptides. nih.gov Post-source decay (PSD) analysis can be used to obtain fragmentation information for structural elucidation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Separation and Quantification Methods

Due to the frequent presence of isomeric byproducts from its synthesis, effective chromatographic methods are crucial for the separation, purification, and quantification of this compound. chemicalbook.com Its high polarity and ionic nature dictate the types of chromatography that are most effective.

A review of analytical methods for naphthalenesulfonates highlights the utility of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for their separation and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing naphthalenesulfonic acids.

Reversed-Phase (RP) HPLC: While challenging due to the high polarity of the analyte, RP-HPLC can be used, often with ion-pairing agents added to the mobile phase to improve retention on the nonpolar stationary phase. nih.gov

Ion-Exchange Chromatography (IEC): This method separates molecules based on their charge and is well-suited for ionic species like naphthalenesulfonates. nih.gov

Mixed-Mode Chromatography: Modern columns that combine reversed-phase and ion-exchange characteristics offer versatile and effective separation of acidic compounds and their impurities. helixchrom.com

Detection: Ultraviolet (UV) detection is commonly employed, as the naphthalene ring is a strong chromophore. A detection wavelength around 270 nm is often used for naphthalenesulfonic acids. sielc.comnih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. youtube.com It is an excellent alternative to HPLC, offering high efficiency and requiring very small sample volumes. youtube.comyoutube.com This method is particularly effective for separating charged species like the various isomers of naphthalenetrisulfonic acid. nih.gov CE can be coupled with mass spectrometry (CE-MS) for enhanced identification and quantification. nih.gov

| Method | Principle | Typical Application for this compound |

| HPLC (RP with Ion-Pairing) | Partitioning between a polar mobile phase and a nonpolar stationary phase, with an agent to retain ionic analytes. | Isomer separation and quantification. nih.gov |

| HPLC (Ion-Exchange) | Separation based on ionic interactions with a charged stationary phase. | Purification and analysis from reaction mixtures. nih.gov |

| Capillary Electrophoresis (CE) | Separation of ions based on their charge-to-size ratio in an electric field. | High-resolution separation of isomers; analysis of purity. nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like naphthalenesulfonic acids. nih.gov For charged species such as this compound, reversed-phase (RP) HPLC is commonly employed, often with modifications to the mobile phase to achieve adequate retention and separation. sielc.comsielc.com The separation mechanism on a standard C18 column relies on the hydrophobic interactions between the naphthalene ring and the stationary phase. However, due to the high polarity imparted by the three sulfonic acid groups, the compound would typically elute very quickly with little retention in a standard reversed-phase system. itwreagents.com

To overcome this, mobile phases are often composed of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous component containing an acid, such as phosphoric acid or formic acid, to suppress the ionization of the sulfonic acid groups and increase retention. sielc.comsielc.com The use of formic acid is particularly advantageous for applications where mass spectrometry (MS) is used for detection, as it is volatile and MS-compatible. sielc.comsielc.com

Various detection modes can be coupled with HPLC for the analysis of naphthalenesulfonic acids:

UV Detection: Naphthalene-based compounds possess a chromophore in their aromatic ring system, making them suitable for UV detection. solumetrics.co.uk For instance, the analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid has been performed with UV detection at 270 nm. sielc.com

Fluorescence Detection: The naphthalene ring structure is inherently fluorescent, which allows for highly sensitive and selective detection. solumetrics.co.ukresearchgate.net A method using multiple excitation (219 nm, 254 nm) and emission (330 nm, 445 nm) wavelengths has been developed for analyzing naphthalene and its derivatives in geothermal fluids. nih.gov

Mass Spectrometry (MS): Coupling HPLC with an MS detector, particularly with an electrospray ionization (ESI) source, provides definitive identification and quantification. nih.gov In negative ion mode, characteristic ions such as the deprotonated molecule [M-H]⁻ or fragments like [SO₃]⁻ can be monitored for precise analysis. nih.gov

Table 1: HPLC Parameters for Naphthalenesulfonic Acid Analysis

| Parameter | Description | Example/Reference |

|---|---|---|

| Column | Typically reversed-phase columns like C18 or specialized columns for polar compounds. | Newcrom R1 (low silanol (B1196071) activity RP column). sielc.com |

| Mobile Phase | Acetonitrile/Water mixture with an acid modifier. | MeCN, water, and phosphoric acid (or formic acid for MS). sielc.com |

| Detection | UV, Fluorescence, or Mass Spectrometry (MS). | UV at 270 nm sielc.com, Fluorescence (Ex/Em) nih.gov, ESI-MS nih.gov. |

| Analyte Example | 6-Aminonaphthalene-1,3,5-trisulphonic acid. | Analysis performed on a Newcrom R1 column. sielc.com |

Capillary Electrophoresis (CE) for Complex Mixture Separation

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it well-suited for analyzing complex mixtures of ionic species like naphthalenesulfonic acid isomers. nih.govsigmaaldrich.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For anionic compounds like naphthalenesulfonic acids, CE is an effective tool. The labeling of carbohydrates with fluorescent dyes such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) allows for the separation of these complex mixtures by CE. sigmaaldrich.com This highlights the utility of naphthalenetrisulfonic acid derivatives as reagents in advanced analytical methods. The trisodium (B8492382) salt of 1,3,(6,7)-naphthalenetrisulfonic acid has been specifically noted for its use as an anionic chromophore in capillary electrophoresis. sigmaaldrich.com This indicates that the inherent properties of the naphthalenetrisulfonic acid structure are advantageous for CE analysis, likely providing strong electrophoretic mobility and detectability. The technique is capable of separating complex mixtures of carbohydrates labeled with ANTS, demonstrating its power in handling challenging analytical problems. sigmaaldrich.com

Table 2: Capillary Electrophoresis (CE) Applications with Naphthalenesulfonic Acids

| Application | Compound Used | Role of Compound | Reference |

|---|---|---|---|

| Separation of Complex Carbohydrate Mixtures | 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) | Fluorescent label for saccharides, enabling CE separation. | sigmaaldrich.com |

| General CE Analysis | 1,3,(6,7)-Naphthalenetrisulfonic acid trisodium salt | Used as an anionic chromophore. | sigmaaldrich.com |

Ion-Pair Chromatography for Charged Molecule Separation

Ion-Pair Chromatography (IPC) is a variation of reversed-phase HPLC specifically designed to enhance the retention and separation of ionic compounds. itwreagents.com For highly polar and charged molecules like this compound, which show little retention on conventional RP columns, IPC is an essential technique. itwreagents.com The method involves adding an ion-pairing reagent to the mobile phase. itwreagents.comdiva-portal.org This reagent is typically a molecule with a charge opposite to the analyte and a hydrophobic alkyl chain. phenomenex.blog

For the analysis of anionic sulfonic acids, a cationic ion-pairing reagent, such as a trialkylamine or a quaternary ammonium (B1175870) salt, is used. diva-portal.orgphenomenex.blog Two primary mechanisms describe its function:

The ion-pairing reagent forms a neutral, hydrophobic ion-pair with the analyte in the mobile phase, which can then be retained by the non-polar stationary phase. itwreagents.comdiva-portal.org

The hydrophobic portion of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that attracts the oppositely charged analyte, thereby increasing retention. diva-portal.orgphenomenex.blog

Triethylamine has been used as an ion-pair reagent for the HPLC-MS analysis of naphthalene monosulfonates. nih.gov The choice of the ion-pairing agent and its concentration are critical parameters that must be optimized to achieve the desired separation. nih.gov

Table 3: Principles and Reagents in Ion-Pair Chromatography

| Concept | Description | Example Reagent for Anions | Reference |

|---|---|---|---|

| Principle | An ionic reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column. | N/A | itwreagents.com |

| Mechanism 1 | Formation of a neutral complex in the mobile phase. | N/A | diva-portal.org |

| Mechanism 2 | Adsorption of the reagent onto the stationary phase, creating a transient ion-exchanger. | N/A | phenomenex.blog |

| Reagent Example | Trialkylamines are effective ion-pairing reagents for acids. | Triethylamine. | nih.govdiva-portal.org |

Other Advanced Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com For materials functionalized with this compound or similar sulfonic acid groups, XPS is invaluable for confirming the success of the sulfonation process and characterizing the surface chemistry. acs.orgnih.gov

XPS analysis can definitively identify the presence of sulfonic acid groups (–SO₃H) on a surface. The S 2p photoelectron peak is particularly significant for confirming the presence of these groups. researchgate.net In sulfonated materials, the binding energy for the S 2p electron in a sulfonate or sulfonic acid group typically appears at a higher energy compared to sulfur in other oxidation states. For example, the S 2p peak for sulfonic acid groups is often observed around 167-168 eV. researchgate.netacs.org Detailed analysis of sulfonated high-density polyethylene (B3416737) showed that the surface contained sulfonic acid groups, sulfates, and other species, with their relative amounts depending on the sulfonation conditions. acs.org This demonstrates the ability of XPS to distinguish between different sulfur-containing functional groups on a surface.

Table 4: XPS Data for Sulfonated Materials

| Element/Orbital | Functional Group | Typical Binding Energy (eV) | Significance | Reference |

|---|---|---|---|---|

| S 2p | Sulfonic acid (–SO₃⁻H⁺) | ~167.8 | Confirms the presence of the desired acid group. | acs.org |

| S 2p | Sulfonate (–SO₃⁻) | ~166.8 | Indicates neutralization or interaction of the acid group. | acs.org |

| S 2p | General –SO₃H group | ~167 | General indicator of successful sulfonation. | researchgate.net |

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the sample's surface topography and composition. acs.org In the context of materials involving this compound, SEM is typically used to study the morphology of polymers or other substrates that have been sulfonated. researchgate.net

For instance, SEM images of sulfonated porous polymers can reveal changes in the surface structure resulting from the introduction of sulfonic acid groups. researchgate.netresearchgate.net The images can show whether the material has a porous, smooth, or rough surface and can be used to estimate particle or feature sizes. In a study on sulfonated natural asphalt, SEM images showed that the resulting nanoparticles had a spherical shape with particle sizes around 66 nm. acs.org Similarly, when polytriphenylamine polymers were sulfonated, SEM was used to visualize the morphology of the neat, sulfonated, and metal-incorporated materials, providing insight into the physical structure of the resulting catalysts. researchgate.net This morphological characterization is crucial as the surface structure can significantly impact the material's properties and performance in various applications.

Supramolecular Chemistry and Host Guest Interactions of Naphthalene 1,3,5 Trisulfonic Acid

Complexation Behavior with Metal Ions and Coordination Chemistry

The sulfonic acid moieties of Naphthalene-1,3,5-trisulfonic acid are effective ligands for a variety of metal ions, leading to the formation of stable coordination complexes. This behavior is central to its application in areas such as analytical chemistry and materials science.

This compound readily forms stable complexes with a range of metal ions. The negatively charged sulfonate groups coordinate with positively charged metal centers, a process that is enhanced by the chelate effect if a single ligand can bind to a metal ion through multiple sulfonate groups. The stability of these complexes is influenced by factors such as the nature of the metal ion (charge, size, and preferred coordination geometry), the pH of the solution (which affects the protonation state of the sulfonic acid groups), and the presence of competing ligands.

While specific stability constants for metal complexes of this compound are not widely reported in readily available literature, the general principles of coordination chemistry suggest that it would form strong complexes, particularly with hard metal cations. The unique spatial arrangement of the sulfonate groups can lead to the formation of both mononuclear and polynuclear complexes, where the ligand bridges multiple metal centers.

Table 1: Predicted Coordination Behavior of this compound with Various Metal Ions

| Metal Ion | Expected Coordination Mode | Potential Complex Structure |

| Alkali Metals (e.g., Na⁺, K⁺) | Primarily electrostatic interactions | Simple ion pairing |

| Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺) | Ionic bonding with some covalent character | Mononuclear or polynuclear complexes |

| Transition Metals (e.g., Fe³⁺, Cu²⁺) | Strong coordinate covalent bonds | Chelate complexes, coordination polymers |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | High coordination numbers, ionic bonding | Luminescent complexes |

This table is based on general principles of coordination chemistry and the known behavior of similar sulfonated aromatic ligands.

The ability of this compound to form stable and often colored or fluorescent complexes with metal ions makes it a candidate for use in analytical chemistry for the detection and quantification of these ions. The formation of a complex can lead to a measurable change in the solution's spectroscopic properties, such as UV-Vis absorption or fluorescence emission.

For instance, the complexation with certain metal ions can lead to a significant shift in the absorption spectrum (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorometric sensing). These changes can be correlated to the concentration of the metal ion, allowing for its quantification. While specific and detailed research on this compound as a primary sensing agent is limited in publicly accessible databases, its structural motifs are present in more complex chemosensors. The principles of its coordination chemistry suggest its potential in this analytical application.

Self-Assembly and Ordered Structures

The rigid aromatic core combined with the flexible and interactive sulfonic acid groups allows this compound to act as a versatile building block in the construction of larger, ordered supramolecular assemblies.

In solution, particularly in the presence of counterions or other complementary molecules, this compound can self-assemble into various ordered structures. These assemblies are driven by a combination of non-covalent interactions, including π-π stacking of the naphthalene (B1677914) rings, hydrogen bonding involving the sulfonate groups and water molecules, and electrostatic interactions.

The resulting structures can range from simple dimers and small aggregates to more complex, extended networks. The specific architecture of these assemblies is highly dependent on factors such as concentration, temperature, solvent, and the presence of other molecular components. For example, in the presence of appropriate organic cations, it can form crystalline organic salts with well-defined layered or channeled structures.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The multitopic nature of this compound, with its three spatially distinct coordinating groups, makes it a conceptually suitable candidate for use as a linker in the synthesis of MOFs.

In principle, the sulfonate groups could coordinate to metal centers to form a three-dimensional, porous network. The resulting MOF would possess a high density of anionic charges on its framework, which could be beneficial for applications such as ion exchange, catalysis, and the selective adsorption of cationic species. While the direct use of this compound as a primary linker in a reported MOF structure is not prominently documented, its structural characteristics align with the design principles for MOF construction. It is more commonly encountered as a derivative or a component in more complex ligands used for this purpose.

Interactions with Organic Molecules and Biomolecules

The combination of a hydrophobic naphthalene core and hydrophilic sulfonate groups gives this compound an amphiphilic character, which governs its interactions with a variety of organic molecules and biomolecules.

Research has shown that this compound has the capacity to bind to various biomolecules, including proteins and nucleic acids. These interactions can lead to conformational changes in the target biomolecules, potentially affecting their biological function. For instance, it has been observed to act as an inhibitor for certain enzymes, likely by binding to the active site or an allosteric site. The binding is often driven by a combination of hydrophobic interactions between the naphthalene ring and nonpolar regions of the biomolecule, and electrostatic interactions involving the sulfonate groups and charged or polar residues.

The interaction with proteins such as serum albumins is a common area of study for many small molecules. While specific binding data for this compound with proteins is not extensively detailed in the literature, related naphthalenesulfonic acids are known to bind to hydrophobic pockets on proteins. Such interactions can be studied using techniques like fluorescence spectroscopy and isothermal titration calorimetry to determine binding constants and thermodynamic parameters.

Binding to Proteins and Nucleic Acids

This compound and its isomers are recognized for their interactions with proteins, primarily through electrostatic and hydrophobic forces. The negatively charged sulfonate groups can form salt bridges with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the protein surface. The naphthalene core can concurrently engage in hydrophobic or π-stacking interactions within protein pockets.

General literature suggests that this compound can act as an inhibitor for certain enzymes, including ATPases and sulfatases, by binding to their active or allosteric sites. smolecule.com This inhibitory action underscores its potential as a tool for studying enzyme mechanisms. smolecule.com

While direct studies on the binding of this compound to nucleic acids are not extensively documented in publicly available research, the structural motifs of the molecule suggest a potential for interaction. The planar aromatic ring could intercalate between the base pairs of DNA or RNA, and the anionic sulfonate groups could interact with the phosphate (B84403) backbone or associated cations.

A significant body of research exists for the closely related isomer, Naphthalene-1,3,6-trisulfonate , particularly its interaction with acidic fibroblast growth factor (aFGF). This protein is a key player in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Naphthalene-1,3,6-trisulfonate has been shown to inhibit the mitogenic activity of aFGF. nih.gov This inhibition is achieved by competing with heparin, a natural polysaccharide required for aFGF to bind to its cell surface receptors and trigger cell proliferation. nih.gov The binding of Naphthalene-1,3,6-trisulfonate to aFGF effectively blocks this signaling pathway. nih.gov

Table 1: Documented Protein Interactions of Naphthalenetrisulfonic Acid Isomers

| Compound | Interacting Protein | Type of Interaction | Functional Consequence |

|---|---|---|---|

| Naphthalene-1,3,6-trisulfonate | Acidic Fibroblast Growth Factor (aFGF) | Competitive binding with heparin | Inhibition of mitogenic activity nih.gov |

Influence on Structural Conformation of Target Molecules

The binding of small molecules can induce significant conformational changes in their biological targets, and naphthalenesulfonic acid derivatives are known to have this effect. smolecule.com While specific studies detailing the conformational changes induced by this compound are limited, extensive research on analogous compounds provides a strong inferential basis.

For instance, the binding of 1,1'-bis(4-anilino-5-naphthalenesulfonic acid) (bis-ANS) to the molecular chaperone DnaK is known to induce a significant conformational change. sigmaaldrich.com It preferentially binds to a partially folded, or "molten globule," state of the protein, thereby shifting the conformational equilibrium away from the native state. sigmaaldrich.com This was confirmed using techniques such as circular dichroism (CD) and fluorescence emission spectroscopy. sigmaaldrich.com Similarly, 1-anilino-8-naphthalene sulfonate (ANS) has been observed to cause extensive molecular compaction in proteins like bovine serum albumin and gamma-globulin. chemicalbook.com

The study on Naphthalene-1,3,6-trisulfonate and its complex with aFGF involved solving the three-dimensional structure of the bound state using nuclear magnetic resonance (NMR) spectroscopy. nih.gov The structural data revealed the specific binding site and the orientation of the small molecule within it, providing a detailed picture of the interactions that lead to the inhibition of aFGF. This structural insight is crucial for understanding how the binding of this small molecule can physically obstruct the interaction of the growth factor with its receptors, a direct consequence of the induced conformation of the complex. nih.govthermofisher.com

Studies in Biological Systems as Probes or Markers

While this compound itself is not commonly cited as a biological probe or marker, several of its aminated and isomeric derivatives are widely used for this purpose due to their fluorescent properties. The utility of these related compounds highlights the potential of the naphthalenesulfonic acid scaffold in developing molecular tools for biological research.

A prominent example is 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) , a highly fluorescent molecule used extensively in glycobiology. nih.govsigmaaldrich.com ANTS serves as a fluorescent label for the analysis and sequencing of carbohydrates. sigmaaldrich.comsolubilityofthings.com It reacts with the reducing end of saccharides, and the resulting labeled oligosaccharides can be separated with high resolution by techniques like capillary electrophoresis. sigmaaldrich.com The fluorescence of ANTS, with an excitation maximum around 356 nm and an emission maximum around 512 nm in a neutral aqueous buffer, allows for sensitive detection of these biomolecules. sigmaaldrich.comsolubilityofthings.com

The fluorescence of ANTS is also sensitive to its environment, a property exploited in membrane permeability studies. sigmaaldrich.com For instance, its fluorescence is significantly quenched by certain ions, which can be used to monitor processes like liposome (B1194612) lysis. sigmaaldrich.com

Table 2: Spectroscopic Properties of a Fluorescent Naphthalenetrisulfonic Acid Derivative

| Compound | Excitation Max (λex) | Emission Max (λem) | Application |

|---|

The lack of an amino group in this compound means it does not share the same intrinsic fluorescence characteristics as ANTS and is therefore not typically employed as a fluorescent probe. Its primary role in biochemical studies is more as an inhibitor or a binding competitor, as discussed in the previous sections. smolecule.com

Catalytic Applications and Reaction Mechanisms Involving Naphthalene 1,3,5 Trisulfonic Acid

Naphthalene-1,3,5-trisulfonic Acid as an Organic Catalyst

This compound is an aromatic sulfonic acid noted for its high water solubility. smolecule.com While some sources suggest its potential use as a catalyst in organic synthesis, its more extensively documented applications are as an intermediate in the production of dyes and pigments and as a model compound in environmental science for studying advanced oxidation processes. smolecule.compsu.edu Its structural properties, particularly the presence of three sulfonic acid groups, make it a subject of research for its interactions with other molecules. smolecule.com

The synthesis of this compound is itself a prime example of an electrophilic aromatic substitution (EAS) reaction. smolecule.com The process involves the sulfonation of naphthalene (B1677914), where an electrophile, typically sulfur trioxide (SO₃), attacks the electron-rich naphthalene ring. smolecule.comyoutube.com

The substitution pattern on the naphthalene core is governed by both kinetic and thermodynamic factors. smolecule.comlibretexts.org

Initial Substitution : In the initial monosulfonation of naphthalene, the 1-position is kinetically favored, meaning it forms faster at lower temperatures. This is due to the greater resonance stabilization of the naphthalenonium ion intermediate formed during the attack at this position. youtube.comlibretexts.org In contrast, the 2-position is thermodynamically more stable due to reduced steric hindrance. smolecule.com

Further Substitution : The introduction of the first sulfonic acid group (-SO₃H), which is an electron-withdrawing group, deactivates the ring towards further electrophilic attack. The directing influence of existing sulfonic groups guides subsequent substitutions. The formation of this compound involves a specific sequence of these substitution reactions, where the positions of the incoming sulfonic acid groups are determined by the electronic effects and steric hindrance of the groups already present. smolecule.com

Therefore, while not a catalyst for EAS in a traditional sense, the formation of this compound is intrinsically linked to the principles of electrophilic aromatic substitution, and the substituent groups it possesses direct the outcome of these reactions on the naphthalene core. smolecule.com

Role in Advanced Oxidation Processes (AOPs)

In the context of Advanced Oxidation Processes (AOPs), this compound is not used as a catalyst but rather serves as a model pollutant or target compound. psu.edupsu.edu Due to the high water solubility and chemical stability conferred by the sulfonic groups, naphthalenesulfonic acids are resistant to conventional biological wastewater treatment, making them candidates for degradation by AOPs like catalytic ozonation. psu.edursc.org

During catalytic ozonation, the degradation of this compound (NTS) is accelerated by a separate catalyst, most commonly activated carbon (AC). psu.edupsu.edu The activated carbon enhances the decomposition of ozone into highly reactive radical species, which are more effective at breaking down the stable aromatic structure of NTS. psu.eduresearchgate.net Studies show that the rate of NTS degradation by ozone is significantly faster in the presence of activated carbon compared to ozonation alone. psu.edu

The efficiency of activated carbon as a catalyst in the ozonation of naphthalenetrisulfonic acid is highly dependent on its specific physical and chemical surface properties. Research has identified several key characteristics that govern its catalytic performance. psu.edupsu.edu

| Carbon Surface Property | Influence on Catalytic Activity | Research Finding |

| Surface Basicity | Enhances catalytic activity | The catalytic activity of activated carbons in NTS ozonation is primarily a function of carbon basicity. Carbons with higher concentrations of basic surface groups (like chromene and pyrone) and higher pH at the point of zero charge (pHPZC) show a greater ability to decompose ozone into oxidative radicals. psu.edupsu.edu |

| Macroporosity | Enhances catalytic activity | Carbons with larger macropore volumes exhibit higher catalytic activity. These large pores act as transport channels, facilitating the access of ozone to the carbon surface and minimizing diffusion limitations. psu.edu |

| Microporosity | No clear correlation | The microporosity and total surface area (SN2) of the activated carbon do not show a direct relationship with the NTS ozonation rate, indicating that the reaction is not limited by the micropore structure. psu.edu |

| Mineral Matter | Contributes positively | The mineral content (impurities) within commercial activated carbons can positively influence the ozonation reaction and contribute to the overall catalytic activity. researchgate.netresearchgate.net |

| Surface Oxygen Groups | Reduces catalytic activity | Pre-treating activated carbon with ozone increases the number of acidic, oxygen-containing functional groups on its surface. This reduces the carbon's basic character and its ability to decompose ozone, thereby decreasing its catalytic activity for NTS degradation. psu.edu |

The catalytic role of activated carbon in the ozonation of this compound involves the initiation of radical-chain reactions on the carbon surface. psu.edu This process accelerates the decomposition of aqueous ozone, which would otherwise react slowly, into more powerful and less selective oxidizing species, such as hydroxyl radicals (•OH). psu.eduresearchgate.net

The primary mechanisms proposed are:

Initiation at Basic Sites : Basic surface groups and the electrons of the graphene layers on the activated carbon surface are considered the main active centers responsible for reacting with and decomposing ozone molecules. psu.eduresearchgate.net

Radical Propagation : This initial decomposition generates a cascade of radical species. Both hydroxyl ions and hydrogen peroxide can act as initiators in the ozone decomposition chain reaction in aqueous phases. psu.edu These highly reactive radicals, particularly •OH, are the principal agents that attack and degrade the stable this compound molecule. psu.edursc.org

Studies on the oxidation of naphthalenesulfonic acids by ozone have revealed key kinetic parameters and reaction rate trends. The reactivity of these compounds with ozone is significantly influenced by the number of sulfonic acid groups attached to the aromatic rings. psu.edursc.org

Key Kinetic Findings:

Effect of Sulfonation : The reactivity towards ozone decreases as the number of sulfonic groups on the naphthalene ring increases. Consequently, naphthalene-1,3,6-trisulfonic acid shows a lower reaction rate compared to its mono- and di-sulfonated counterparts. psu.edursc.org This is because the electron-withdrawing nature of the sulfonic groups deactivates the aromatic ring against electrophilic attack by ozone.

Reaction Mechanism : The initial attack by ozone is believed to occur via a 1,3-dipolar cycloaddition at the carbon-carbon double bonds in the aromatic rings that have the highest electron density. psu.edursc.org

The following table summarizes kinetic data for the ozonation of naphthalenesulfonic acids.

| Kinetic Parameter | Value / Observation | Compound(s) Studied |

| Radical Reaction Rate Constant | On the order of 10⁹ M⁻¹s⁻¹ | Naphthalene-mono, di-, and tri-sulfonic acids. rsc.org |

| Activation Energy (Direct Ozonation) | 37–42 kJ mol⁻¹ | Naphthalene-mono, di-, and tri-sulfonic acids. psu.edursc.org |

| Global Reaction Order (Catalytic Ozonation) | 2 (in the presence of activated carbon) | 1,3,6-Naphthalenetrisulphonic acid. researchgate.net |

| Direct Reaction Stoichiometry | ~1 mole of sulfonic acid per mole of ozone | Naphthalene-mono, di-, and tri-sulfonic acids. psu.edursc.org |

| Second Order Rate Constant (Direct Ozonation) | Decreases with increased sulfonation (e.g., 252 M⁻¹s⁻¹ for 1-NS vs. 41 M⁻¹s⁻¹ for 1,5-NDS) | Naphthalene-1-sulfonic acid (1-NS), Naphthalene-1,5-disulfonic acid (1,5-NDS). nih.govsigmaaldrich.com |

Environmental Fate and Remediation Studies of Naphthalene 1,3,5 Trisulfonic Acid

Degradation Pathways in Aqueous Environments

Naphthalene-1,3,5-trisulfonic acid, a highly water-soluble compound, presents unique challenges in aqueous environments due to the presence of three sulfonic acid groups attached to its aromatic naphthalene (B1677914) core. psu.edursc.org These functional groups significantly influence its chemical behavior and its susceptibility to various degradation processes.

Aromatic compounds containing sulfonic groups are known for their high water-solubility and general resistance to biological treatment. psu.edursc.org The sulfonic group is a xenobiotic feature, meaning it is foreign to natural biological systems, which often lack the specific enzymes required for its cleavage. d-nb.info Consequently, naphthalenesulfonic acids and their derivatives have been identified as persistent pollutants. d-nb.info While some microorganisms have been found that can utilize certain naphthalenesulfonates as a source of sulfur or carbon, this capability is not widespread and often requires specific acclimation. d-nb.infonih.gov Specifically for polysulfonated naphthalenes, increasing the number of sulfonic groups on the naphthalene ring generally decreases their biodegradability. This resistance makes conventional biological wastewater treatment methods, such as activated sludge systems, largely ineffective at removing them from industrial effluents. nih.gov

Given the resistance of naphthalenesulfonic acids to biological breakdown, chemical oxidation methods have been investigated as a more effective treatment alternative. Ozonation, an advanced oxidation process (AOP), has been studied for its ability to degrade these persistent compounds in water. psu.edursc.org

Research on the ozonation of a closely related compound, naphthalene-1,3,6-trisulfonic acid (NTS), reveals that the reactivity towards ozone significantly decreases as the number of sulfonic groups on the aromatic ring increases. psu.edursc.org The electron-withdrawing nature of the sulfonic groups reduces the electron density of the aromatic rings, making them less susceptible to electrophilic attack by ozone. psu.edu Consequently, NTS shows the lowest reaction rate compared to naphthalene-1-sulfonic acid and naphthalene-1,5-disulfonic acid. psu.edursc.org The degradation can be enhanced by using activated carbon as a catalyst, which promotes the decomposition of ozone into more powerful hydroxyl radicals. psu.edu

The ozonation of naphthalenesulfonic acids proceeds through the initial attack of ozone on the carbon-carbon double bonds of the aromatic ring that have the highest electron density. psu.edursc.org This leads to the cleavage of the aromatic structure and the formation of various intermediate organic compounds. In the case of NTS, the process eventually yields highly oxidized, smaller organic acids. psu.edu

Final products identified after prolonged ozonation (600 seconds) of NTS include oxalic acid and formic acid. psu.edu The long time required to detect these final products suggests the formation of intermediate compounds that are themselves quite stable against further ozonation. psu.edu Notably, sulfate (B86663) ions were not detected in the early stages of the reaction (after 60 seconds), unlike with less-sulfonated naphthalenes. psu.edu This indicates that the desulfonation of the aromatic ring is a slower process and likely occurs after the initial ring cleavage. psu.edu

Table 1: Oxidation Products of Naphthalene-1,3,6-trisulfonic Acid (NTS) Ozonation

| Time of Ozonation | Detected Products |

|---|---|

| 60 s | No sulfate ions detected |

| 600 s | Oxalic acid, Formic acid |

Data derived from studies on the ozonation of NTS, a close structural isomer of this compound. psu.edu

For the direct reaction of ozone with naphthalenesulfonic acids, the stoichiometry was determined to be approximately one mole of ozone consumed per mole of sulfonic acid. psu.edursc.org The activation energy for this direct reaction is similar across mono-, di-, and trisulfonated naphthalenes, falling in the range of 37–42 kJ mol⁻¹. psu.edursc.org This similarity suggests a common reaction mechanism, likely a 1,3-dipolar cycloaddition of ozone to the aromatic ring. psu.edu

Table 2: Kinetic Parameters for Ozonation of Naphthalenesulfonic Acids

| Compound | Direct Reaction Contribution (at pH 2) | Activation Energy (kJ mol⁻¹) | Radical Reaction Rate Constant (M⁻¹ s⁻¹) |

|---|---|---|---|

| Naphthalene-1-sulfonic acid | ~69% | 37-42 | ~10⁹ |

| Naphthalene-1,3,6-trisulfonic acid | ~20% | 37-42 | Slightly lower than 10⁹ |

Data based on comparative studies of naphthalenesulfonic acids. rsc.org

Chemical Oxidation Studies (e.g., Ozonation)

Adsorption and Desorption Characteristics in Environmental Matrices

The environmental mobility of a chemical is heavily influenced by its tendency to adsorb to soil and sediment. For this compound, its chemical structure dictates its behavior in environmental matrices. The three highly polar sulfonic acid groups make the molecule extremely soluble in water. chemicalbook.com Generally, high water solubility correlates with low adsorption to organic matter in soil and sediment. Such compounds tend to remain in the aqueous phase and are therefore highly mobile in groundwater and surface water systems.

While specific adsorption/desorption studies for this compound are not widely available, studies on the parent compound, naphthalene, show that it adsorbs to soil, with the process being influenced by the soil's organic matter content. researchgate.net However, the addition of three sulfonic acid groups would drastically alter these characteristics, significantly increasing its affinity for water over soil particles. Desorption studies on naphthalene have shown that its release from soil can be enhanced by certain chemical agents, a principle used in soil washing remediation techniques. nih.gov For the highly soluble trisulfonated form, desorption would be expected to be rapid and extensive in aqueous environments.

Potential for Environmental Remediation Applications

While primarily considered a pollutant, the unique properties of certain naphthalenesulfonic acid derivatives lend them to specific applications that can be relevant in the context of environmental monitoring and research. For instance, a structurally related compound, 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is used as a fluorescent probe. sigmaaldrich.com Such fluorescent dyes can be utilized as tracers in hydrological studies to track water flow paths or to investigate the permeability of biological membranes to pollutants. sigmaaldrich.com The high fluorescence quantum yield and significant Stokes shift of ANTS make it detectable at low concentrations and reduce interference from the natural fluorescence of biological samples. sigmaaldrich.com Although not a direct remediation technique, such applications are crucial for understanding the fate and transport of contaminants in the environment, thereby aiding in the design of effective remediation strategies.

Role in Water Treatment Processes

Specific studies on the direct role and degradation of this compound in conventional water treatment processes are not extensively documented in publicly available scientific literature. However, insights can be drawn from research on analogous compounds, particularly other naphthalenesulfonic acid isomers.

Advanced Oxidation Processes (AOPs) are a key focus in the treatment of recalcitrant organic pollutants. nih.gov These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to break down complex molecules. nih.gov For sulfonated aromatic compounds like naphthalenesulfonic acids, ozonation has been investigated. One study on the ozonation of different naphthalenesulfonic acids revealed that the reactivity of these compounds towards ozone decreases as the number of sulfonic acid groups increases. psu.edu Specifically, the research demonstrated that Naphthalene-1,3,6-trisulfonic acid had the lowest reaction rate compared to its mono- and di-sulfonated counterparts. psu.edu This is attributed to the electron-withdrawing nature of the sulfonic groups, which deactivates the aromatic ring and makes it less susceptible to electrophilic attack by ozone. psu.edu Given this trend, it can be inferred that this compound would also exhibit high resistance to direct ozonation.

It is important to note that while these findings for a similar isomer are informative, dedicated research on this compound is necessary to confirm its specific behavior in water treatment processes.

Development of Materials for Pollutant Removal

The removal of sulfonated aromatic compounds from water is a significant challenge due to their high water solubility and resistance to biodegradation. psu.edu Research into materials for the removal of these pollutants has largely focused on adsorption.

Activated carbon is a widely studied adsorbent for a variety of organic pollutants. Studies on the adsorption of Naphthalene-1,3,6-trisulfonic acid on activated carbon have shown that the process is influenced by factors such as the presence of other ions in the water. acs.org For instance, the presence of certain metal cations like Cd(II) and Cr(III) was found to enhance the adsorption of Naphthalene-1,3,6-trisulfonic acid on ozonized activated carbon, suggesting a cooperative mechanism involving electrostatic interactions. acs.org This indicates that the surface chemistry of the adsorbent and the composition of the wastewater can play a crucial role in the removal efficiency.

While specific studies on the development of materials for the removal of this compound are scarce, the principles derived from research on similar molecules are applicable. The data from studies on Naphthalene-1,3,6-trisulfonic acid provides a foundation for the development of effective adsorbent materials.

Table 1: Research Findings on the Remediation of Related Naphthalenesulfonic Acids

| Compound | Treatment/Material | Key Findings |

|---|---|---|

| Naphthalene-1,3,6-trisulfonic acid | Ozonation | Reactivity with ozone is lower than mono- and di-sulfonated naphthalenes. psu.edu |

| Naphthalene-1,3,6-trisulfonic acid | Ozonation with Activated Carbon | Activated carbon can catalyze the ozonation process, increasing the degradation rate. psu.edu |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene-1,3,6-trisulfonic acid |

| Ozone |

| Cadmium(II) |

Applications of Naphthalene 1,3,5 Trisulfonic Acid in Material Science

Precursor in the Synthesis of Functional Materials

The chemical reactivity of naphthalene-1,3,5-trisulfonic acid makes it a valuable starting material for creating complex functional molecules, particularly in the realm of colorants and nanomaterials.

This compound serves as a crucial precursor in the manufacturing of several classes of synthetic dyes and pigments. The sulfonic acid groups enhance water solubility, a critical property for many dyeing processes, and the naphthalene (B1677914) structure forms the backbone of many chromophores.

Azo Dyes: This compound is a well-established intermediate for producing azo dyestuffs. google.com The synthesis typically involves further chemical transformations, such as nitration and reduction, to introduce amino groups onto the naphthalene ring system. These resulting amino-naphthalene trisulfonic acids are then diazotized and coupled with other aromatic compounds to form the final azo dye. google.com The presence of multiple sulfonate groups is advantageous, as most water-soluble dyes owe their solubility to these functional groups. The extensive and conjugated π-system of the naphthalene core is fundamental to the color of these dyes. researchgate.net Naphthalene-based intermediates are integral to the dye industry for creating a wide spectrum of colors. icrc.ac.irsciencemadness.org For instance, derivatives like H-acid (1-amino-8-hydroxy-naphthalene-3,6-disulfonic acid) are common components in reactive azo dyes.

Sulfur Dyes: this compound is identified as a starting material for the synthesis of sulfur dyes.

Phthalocyanine (B1677752) Pigments: In the synthesis of phthalocyanine compounds, organic sulfonic acids can act as effective catalysts. google.com While a broad range of sulfonic acids are utilized, including naphthalene sulfonic acid derivatives, they facilitate the reaction of orthophthalonitrile compounds with metal oxides. google.com This catalytic role is crucial for producing these highly stable and intensely colored pigments, which are widely used due to their brilliant blue and green shades and exceptional stability. researchgate.net

Table 1: Role of this compound as a Dye Precursor

| Dye/Pigment Class | Role of this compound | Key Research Finding |

| Azo Dyes | Key Intermediate | The compound is processed to form aminonaphthalene sulfonic acids, which are essential building blocks for azo dyes. google.com |

| Sulfur Dyes | Starting Material | It is used as a precursor in the production of sulfur dyes. |

| Phthalocyanine Pigments | Conceptual Link (Catalyst) | Related sulfonic acids catalyze the formation of the phthalocyanine macrocycle, a core structure for these pigments. google.com |

Functionalization of Nanomaterials (e.g., Carbon Nanotubes, Graphene)

The aromatic nature and functional groups of this compound allow it to be used for modifying the surfaces of nanomaterials, thereby enhancing their properties and processability.

Carbon Nanotubes (CNTs): The planar, aromatic structure of the naphthalene core allows it to interact with the graphitic surface of carbon nanotubes through non-covalent π-π stacking interactions. This type of functionalization is attractive because it can improve the dispersion of CNTs in solvents without disrupting their desirable electronic properties. The sulfonic acid groups attached to the naphthalene ring significantly increase the solubility of the functionalized nanotubes in aqueous solutions. This enhanced dispersion is critical for creating stable formulations for applications in electronics and energy devices.